Titan(III)-oxid

Übersicht

Beschreibung

Titanium(III) oxide, also known as dititanium trioxide, is an inorganic compound with the chemical formula Ti₂O₃. It is a black semiconducting solid that adopts the corundum structure, similar to aluminum oxide. This compound is notable for its unique electronic properties, transitioning from a semiconducting to a metallic conducting state at around 200°C .

Wissenschaftliche Forschungsanwendungen

Titanium(III) oxide has several scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology and Medicine: Titanium(III) oxide’s biocompatibility makes it suitable for use in medical implants and prosthetics.

Industry: It is employed in the production of ceramics, glass, and as a pigment in paints.

Vorbereitungsmethoden

Titanium(III) oxide is typically synthesized by reducing titanium dioxide with titanium metal at high temperatures, around 1600°C . The reaction can be represented as:

TiO2+Ti→Ti2O3

In industrial settings, the preparation of titanium(III) oxide involves the reduction of titanium dioxide using hydrogen, carbon, or other reducing agents. The process requires precise control of temperature and atmosphere to ensure the correct stoichiometry and phase of the product .

Analyse Chemischer Reaktionen

Titanium(III) oxide undergoes various chemical reactions, including:

- Titanium(III) oxide reacts with oxygen to form titanium dioxide:

Oxidation: Ti2O3+O2→2TiO2

Reduction: It can be reduced further to lower oxidation states using strong reducing agents.

Substitution: Titanium(III) oxide can participate in substitution reactions with other metal oxides, forming mixed oxides.

Common reagents used in these reactions include oxygen, hydrogen, and various metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of titanium(III) oxide involves its ability to transition between semiconducting and metallic states. This property is exploited in various applications, such as catalysis and electronic devices. The compound’s reactivity with oxidizing agents and its ability to form mixed oxides also contribute to its functionality in different contexts .

Vergleich Mit ähnlichen Verbindungen

Titanium(III) oxide can be compared with other titanium oxides, such as:

Titanium(IV) oxide (TiO₂): Unlike titanium(III) oxide, titanium(IV) oxide is a white, highly stable compound used extensively as a pigment and in photocatalysis.

Titanium(II) oxide (TiO): This compound is less stable and more reactive than titanium(III) oxide, often used in specialized chemical reactions.

Titanium(III) oxide’s unique ability to transition between semiconducting and metallic states, along with its specific reactivity, sets it apart from other titanium oxides .

Eigenschaften

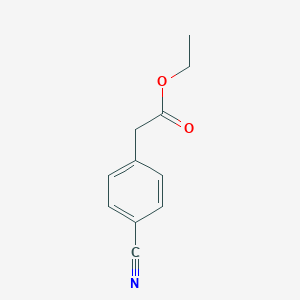

IUPAC Name |

oxo(oxotitaniooxy)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUJEMVIKWQAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti]O[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ti2O3, O3Ti2 | |

| Record name | Titanium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Dititanium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-54-3 | |

| Record name | Titanium oxide (Ti2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dititanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Titanium(III) oxide exhibits potential as an adsorbent for removing organic pollutants from water. For instance, researchers have successfully synthesized Titanium(III) oxide doped with meta-aminophenol formaldehyde magnetic microspheres (Ti2O3/mAPF MMSs). These microspheres demonstrate effective adsorption of methyl violet dye from simulated water samples. []

A: Titanium(III) oxide can be fabricated into highly ordered nanotube arrays (TNTAs) through electrochemical anodization. These TNTAs offer a large surface area and enhance charge transport, making them promising photoanodes for photocatalytic applications like water splitting. []

A: Titanium(III) oxide can be directly synthesized in a single step using spark-plasma sintering (SPS) by reacting a mixture of rutile/anatase and titanium powders. This method yields a compact, bulk material after treatment at 1473 K for 180 minutes. The resulting Titanium(III) oxide exhibits a semiconductor-to-metal transition above 400 K, displaying metallic-like electrical and thermal conductivity at higher temperatures. []

A: A novel in situ redox reaction between reductive Titanium(III) oxide and metal salt precursors in aqueous solution enables controllable loading of ultrafine noble metal nanoparticles onto Titanium(III) oxide. This technique facilitates the creation of noble metal/Titanium(III) oxide nanocomposites featuring uniform metal dispersion, tunable particle size, and narrow size distribution. []

A: Yes, research suggests that Titanium(III) oxide nanosheets exhibit reversible Li-storage capabilities, indicating their potential for use in lithium-ion batteries. []

A: Titanium(III) oxide, due to its high refractive index, is a key component in the creation of metallic luster pigments. These pigments typically consist of aluminum substrate plates with a thickness ranging from 1 to 50 nm, coated with a metal oxide layer, including Titanium(III) oxide. This structure contributes to the pigment's enhanced coverage, reduced combustibility, and lower explosion risk. []

A: Research investigating the crystal chemistry and magnetic properties of rare-earth Titanium(III) oxides, such as GdTiO3, DyTiO3, HoTiO3, ErTiO3, and LuTiO3, provides valuable insights into the fundamental behavior of these materials. [] These studies are crucial for understanding their potential applications in various fields.

A: Incorporating Titanium(III) oxide nanoparticles (NPs) into carbon foam (CF)-based phase change composites significantly improves their thermal properties and functionalities. The CF skeleton, coated with Titanium(III) oxide NPs and infused with n-eicosane, exhibits enhanced leakage-proof characteristics, superior thermal reliability, improved temperature regulation, and notable photo-thermal conversion capabilities. []

A: Yes, research suggests that controlled surface modification of 2D Ti3C2 MXene flakes with Titanium(III) oxide (Ti2O3) can influence their cytotoxicity. Specifically, sonication followed by mild oxidation in water at 60°C can lead to the formation of a superficial Ti2O3 layer on the MXene flakes. This modification renders them selectively toxic to cancer cells compared to non-malignant cells, highlighting their potential in targeted cancer therapies. []

A: While Titanium(III) oxide nanoparticles hold promise in various applications, it's crucial to investigate their potential toxicity. Studies have shown that exposure to titanium nanoparticles, including Titanium(III) oxide, can induce cytotoxicity in human alveolar epithelial and pharynx cell lines. This cytotoxicity is dose- and time-dependent and is linked to changes in gene expression related to DNA damage, oxidative stress, and apoptosis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.